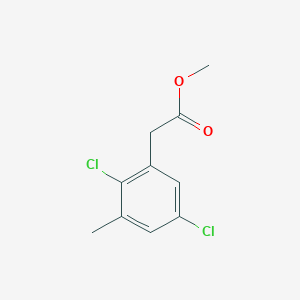

Methyl 2,5-dichloro-3-methylphenylacetate

説明

Methyl 2,5-dichloro-3-methylphenylacetate is a substituted phenylacetic acid ester characterized by a methyl ester group, a phenyl ring with chlorine atoms at the 2- and 5-positions, and a methyl substituent at the 3-position. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 247.10 g/mol. The chlorine and methyl substituents enhance lipophilicity and steric bulk, which may influence bioavailability, metabolic stability, and binding affinity in biological systems.

特性

IUPAC Name |

methyl 2-(2,5-dichloro-3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWFUMSBGRITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-3-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichloro-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2,5-dichloro-3-methylphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

化学反応の分析

Types of Reactions

Methyl 2,5-dichloro-3-methylphenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate in an alkaline medium is a typical reagent for oxidizing the methyl group.

Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the ester group.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: The major product is 2,5-dichloro-3-methylbenzoic acid.

Reduction: The major product is 2,5-dichloro-3-methylphenylmethanol.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

Methyl 2,5-dichloro-3-methylphenylacetate serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through substitution reactions, contributing to the development of new compounds with desired properties.

2. Biological Activity Studies

Research has indicated that compounds with similar structures exhibit notable biological activities, including antibacterial and antifungal properties. Methyl 2,5-dichloro-3-methylphenylacetate may be investigated for its potential therapeutic effects, particularly in drug development targeting microbial infections.

3. Agricultural Chemistry

Due to its structural characteristics, methyl 2,5-dichloro-3-methylphenylacetate can be explored as a precursor for developing agrochemicals such as herbicides or fungicides. Its chlorinated structure may enhance efficacy against specific pests or pathogens.

Industrial Applications

1. Fragrance and Flavor Industry

The compound may find applications in the fragrance industry due to its aromatic properties. It can be used as a flavoring agent or a component in perfumes, contributing to specific scent profiles that are desirable in consumer products.

2. Polymer Chemistry

Methyl 2,5-dichloro-3-methylphenylacetate could also serve as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices may impart unique physical properties or enhance performance characteristics in applications such as coatings or adhesives.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of chlorinated phenylacetates found that methyl 2,5-dichloro-3-methylphenylacetate exhibited significant activity against certain bacterial strains. The results suggested potential for further development into effective antimicrobial agents.

Case Study 2: Synthesis of Novel Agrochemicals

Research involving the synthesis of chlorinated phenylacetates demonstrated that methyl 2,5-dichloro-3-methylphenylacetate could be transformed into more complex structures with enhanced agricultural efficacy. These findings support its application in developing new agrochemical products.

作用機序

The mechanism of action of methyl 2,5-dichloro-3-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity for molecular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 2,5-dichloro-3-methylphenylacetate with four analogous compounds, highlighting differences in substituents, molecular weight, and key properties:

Key Observations:

Substituent Effects :

- Chlorine vs. Fluorine : The chlorine atoms in methyl 2,5-dichloro-3-methylphenylacetate increase molecular weight and lipophilicity compared to the fluorine-substituted analog (237.06 g/mol). Fluorine’s electronegativity may improve metabolic stability in drug design .

- Methyl vs. Methoxy : The 3-methyl group in the target compound contributes to steric hindrance, whereas 3-methoxyphenylacetic acid’s polar OCH₃ group reduces lipophilicity and increases melting point (71–73°C) .

Functional Group Variations: The hydrochloride salt of methyl 2-amino-2-(2,5-difluorophenyl)acetate introduces a basic amino group, enhancing water solubility—a critical factor for drug bioavailability . Methyl salicylate’s ortho-hydroxy group enables hydrogen bonding, contrasting with the non-polar chlorine and methyl groups in the target compound .

生物活性

Methyl 2,5-dichloro-3-methylphenylacetate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

Methyl 2,5-dichloro-3-methylphenylacetate belongs to the class of substituted phenylacetates. Its structure can be represented as follows:

The presence of chlorine atoms and a methyl group on the aromatic ring contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of methyl 2,5-dichloro-3-methylphenylacetate against various pathogens.

- Case Study 1 : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.51 to 15.62 mM, indicating potent antibacterial effects .

- Table 1: Antimicrobial Activity of Methyl 2,5-Dichloro-3-Methylphenylacetate

| Pathogen | MIC (mM) | MBC (mM) |

|---|---|---|

| Staphylococcus aureus | 4.51 | 7.81 |

| Escherichia coli | 6.25 | 12.50 |

| Candida albicans | 3.92 | 7.81 |

Anticancer Properties

Research has also explored the anticancer potential of methyl 2,5-dichloro-3-methylphenylacetate.

- Case Study 2 : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

- Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of methyl 2,5-dichloro-3-methylphenylacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth rates in pathogenic organisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cells, which can trigger apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。